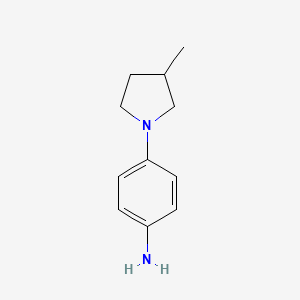

4-(3-Methylpyrrolidin-1-yl)aniline

Description

Contextualization within Aromatic Amine and Pyrrolidine (B122466) Chemistry

4-(3-Methylpyrrolidin-1-yl)aniline belongs to the broad class of aromatic amines, organic compounds that feature an amino group attached to an aromatic ring. This structural motif is a cornerstone in the synthesis of a vast array of chemicals, including dyes, pharmaceuticals, and polymers. The aniline (B41778) core of the molecule provides a reactive site for various chemical transformations.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another key feature of this compound. wikipedia.org Pyrrolidine and its derivatives are prevalent in natural products, including alkaloids like nicotine (B1678760) and hygrine, and are integral to the structure of the amino acids proline and hydroxyproline. wikipedia.org The presence of the pyrrolidine ring can impart specific conformational constraints and physicochemical properties to a molecule, influencing its biological activity and material characteristics. The combination of the aromatic amine and the pyrrolidine ring in this compound creates a unique scaffold with a rich chemical landscape.

Significance as a Privileged Scaffold in Organic Synthesis and Functional Materials

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.netnih.govrsc.orgresearchgate.net This makes them valuable starting points for the design of new therapeutic agents. Arylpiperazines, for instance, are considered a privileged scaffold due to their ability to interact with various G protein-coupled receptors (GPCRs). researchgate.net Similarly, the N-aryl-substituted pyrrolidine motif present in this compound is recognized as an important structural fragment in many bioactive substances. nih.gov

The versatility of this scaffold extends beyond medicinal chemistry into the realm of functional materials. The electronic properties of the aromatic amine can be tuned through substitution, while the pyrrolidine ring can influence molecular packing and intermolecular interactions. These features make it a promising candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Overview of Research Directions for this compound and Analogues

Current research involving this compound and its analogues is proceeding along several exciting avenues. In the field of organic synthesis, chemists are exploring new and more efficient methods for its preparation. nih.gov A common approach involves the reductive amination of diketones with anilines. nih.gov

Furthermore, extensive research is being conducted on the synthesis and potential applications of various analogues. These include compounds with different substituents on the aniline ring or the pyrrolidine ring. For example, the synthesis of molecules like 3-methyl-4-(piperidin-1-yl)aniline (B1416854) and 4-(3-propylpyrrolidin-1-yl)aniline has been reported, highlighting the modularity of this chemical scaffold. nih.govnih.gov The exploration of these analogues allows for a systematic investigation of structure-activity relationships, paving the way for the development of new molecules with tailored properties for specific applications in medicine and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1249602-03-6 bldpharm.com |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Appearance | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-7-13(8-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKZUTYFHNQGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methylpyrrolidin 1 Yl Aniline and Structural Analogues

Established Synthetic Pathways to Aryl-Pyrrolidine Systems

Traditional methods for the formation of aryl-pyrrolidine systems often rely on classical organic reactions such as reductive amination and nucleophilic substitution.

Reductive Amination Strategies for Aniline (B41778) Derivatives

Reductive amination represents a powerful and versatile method for the synthesis of amines. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline, this could theoretically involve the reaction of a 3-methylpyrrolidinone with p-phenylenediamine (B122844) or a protected aniline derivative, followed by reduction.

Research into the reductive amination of levulinic acid with various anilines to produce N-aryl-5-methyl-pyrrolidones provides valuable insights into the conditions that could be adapted for this purpose. rsc.org For instance, the use of a polyvinylpyrrolidone-stabilized iridium (Ir-PVP) catalyst has shown high efficacy. rsc.org

Table 1: Illustrative Conditions for Reductive Amination of Levulinic Acid with Aniline rsc.org

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield (%) |

| Ir-PVP | Neat | 30 | 5 | 24 | 99 | 95 |

| Pt-PVP | Neat | 30 | 5 | 24 | 99 | 65 |

| Ru-PVP | Neat | 30 | 5 | 24 | 99 | 70 |

| Pd-PVP | Neat | 30 | 5 | 24 | 99 | 45 |

This table is illustrative and based on the reductive amination of levulinic acid with aniline to form N-phenyl-5-methylpyrrolidone. Conditions would require optimization for the synthesis of this compound.

While direct examples for this compound are not prevalent in the literature, the data suggests that iridium-based catalysts under mild conditions could be a promising avenue for investigation.

Alkylation Reactions Involving Pyrrolidine (B122466) and Aniline Precursors

Direct alkylation of an aniline with a suitable pyrrolidine derivative is another classical approach. This typically involves the reaction of an aniline with a pyrrolidine bearing a leaving group, such as a halide or a sulfonate ester. For the target molecule, this would entail the reaction of 4-aminoaniline (p-phenylenediamine) or a protected derivative with a 3-methylpyrrolidine (B1584470) possessing a good leaving group.

However, direct N-alkylation of anilines can be challenging due to issues of polyalkylation and the relatively low nucleophilicity of the aniline nitrogen. The reaction often requires harsh conditions and may result in a mixture of products, necessitating extensive purification.

Transition Metal-Catalyzed Coupling Reactions in C-N Bond Formation

Modern synthetic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions, which offer milder and more efficient routes to C-N bond formation.

Buchwald-Hartwig Amination Approaches for Arylation of Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand.

For the synthesis of this compound, this would involve the reaction of 3-methylpyrrolidine with a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-iodoaniline). The choice of ligand, base, and solvent is crucial for the success of this reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ | RuPhos | t-BuOK | Toluene | 85 | High |

| Aryl Bromide | Diaryl, Alkyl-aryl, Dialkylamines | Pd(OAc)₂ | RuPhos | NaOt-Bu | Solvent-free | - | 50-99 |

This table provides general conditions for Buchwald-Hartwig amination and would need to be optimized for the specific substrates.

The development of highly active and air-stable palladium precatalysts has further expanded the scope and practicality of this methodology.

Chan-Lam Coupling Methodologies

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that provides an alternative to palladium-based methods. wikipedia.org This reaction typically couples an arylboronic acid with an amine or alcohol. A key advantage of the Chan-Lam coupling is that it can often be carried out under milder conditions, sometimes even in air and at room temperature. wikipedia.org

The synthesis of this compound via this method would likely involve the reaction of 4-aminophenylboronic acid or its derivative with 3-methylpyrrolidine in the presence of a copper catalyst, such as copper(II) acetate. The reaction is often facilitated by a base and an oxidant, which can be atmospheric oxygen. organic-chemistry.org

Table 3: General Conditions for Chan-Lam Coupling wikipedia.orgorganic-chemistry.org

| Aryl Boronic Acid | Amine | Copper Source | Base | Solvent | Temperature | Yield |

| Phenylboronic acid | Pyrrole (B145914) | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temperature | 93% |

| Arylboronic acids | Anilines | Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid (additive) | Room Temperature | 58-91% |

This table illustrates typical conditions for the Chan-Lam coupling reaction.

Emerging and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of aryl-pyrrolidine systems, several sustainable strategies are being explored:

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as copper, iron, or nickel is a key area of research. The Chan-Lam coupling is a prime example of this trend.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with more benign alternatives such as water, ethanol, or even solvent-free reaction conditions.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated synthesis and optimization. This technology is well-suited for the production of fine chemicals and pharmaceutical intermediates.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. This technique has been successfully applied to various C-N bond-forming reactions.

While specific examples of these sustainable approaches for the direct synthesis of this compound are still emerging, the principles of green chemistry are increasingly guiding the development of new synthetic routes for this class of compounds.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, time, and cost. While a direct one-pot multicomponent synthesis for this compound is not extensively documented in dedicated literature, the principles of MCRs have been successfully applied to the synthesis of structurally related N-arylpyrrolidine and N-arylpyrrolidone derivatives. These approaches provide a conceptual framework for the potential assembly of the target compound.

For instance, a one-pot, three-component reaction has been developed for the synthesis of N-methyl-3-acylpyrroles. This reaction proceeds by combining dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides in the presence of a mild base like potassium bicarbonate. researchgate.net This method demonstrates the feasibility of constructing substituted pyrrole rings in a single step.

Another relevant example is the ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.org This reaction utilizes citric acid as a green catalyst in ethanol, showcasing the convergence of MCRs and green chemistry. rsc.org Although this method yields a pyrrolinone core, it establishes a precedent for the reaction of anilines in a multicomponent setup to form five-membered nitrogen heterocycles.

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is another powerful MCR that provides access to propargylamines, which can be precursors to various heterocyclic systems. The use of chiral ligands in copper(I)-catalyzed A³ couplings has enabled the highly enantioselective synthesis of these intermediates. mdpi.com While not a direct route to the saturated pyrrolidine ring, subsequent cyclization strategies could potentially be employed.

A hypothetical one-pot synthesis of this compound could be envisioned starting from 4-aminobenzaldehyde, an appropriate alkyne, and a methylamine (B109427) source, followed by an intramolecular cyclization and reduction sequence. The development of such a process would be a significant step forward in the efficient synthesis of this class of compounds.

Table 1: Examples of One-Pot Multicomponent Reactions for Related Heterocycles

| Product Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Substituted 3-pyrrolin-2-ones | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ethanol, Ultrasound | High | rsc.org |

| N-Methyl-3-acylpyrroles | Dimethylacetylene dicarboxylate, N-methylhydroxylamine, Acyl chlorides | KHCO₃, Conventional heating or Microwave | Good to Excellent | researchgate.net |

| N′-aryl-N-cyanoformamidines | Aniline derivatives, Cyanoamide, Triethyl orthoformate | Toluene, Reflux | High | arabjchem.org |

| Pyridin-2(1H)-one derivatives | Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate | Piperidine, Ultrasound | Excellent | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including N-arylpyrrolidines. Key areas of focus include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasound irradiation, and catalytic methods that improve atom economy.

Ultrasound-Assisted Synthesis:

Ultrasound irradiation has emerged as a valuable tool in green synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of various heterocyclic compounds, including those containing aniline and pyrrolidine moieties, has been successfully achieved using this technique. For example, the ultrasound-assisted aza-Michael addition of pyridinyl- and anilino-moieties to conjugated enones has been reported to proceed efficiently in the absence of a solvent, using montmorillonite (B579905) K-10 as a catalyst. researchgate.netceon.rs Furthermore, the one-pot synthesis of pyrrolidinone derivatives from anilines has been effectively promoted by ultrasound. rsc.org These examples suggest that the formation of the C-N bond between the aniline nitrogen and the pyrrolidine ring in this compound could be facilitated by sonication, potentially in a greener solvent system like water or ethanol.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, known for its ability to dramatically reduce reaction times and improve yields. While a specific microwave-assisted synthesis of this compound is not prominently featured in the literature, the synthesis of related N-arylheterocyclic compounds has benefited from this technology. For instance, N-arylheterocyclic substituted-4-aminoquinazolines have been synthesized efficiently from 4-chloroquinazoline (B184009) and aryl heterocyclic amines under microwave irradiation in 2-propanol. nih.gov Similarly, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives has been achieved using microwave heating, demonstrating a significant reduction in reaction time compared to conventional heating. nih.gov These studies highlight the potential of applying microwave energy to accelerate the synthesis of the target compound, possibly via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Catalytic and Solvent Considerations:

A truly green synthesis of this compound would likely involve a catalytic approach in an environmentally friendly solvent. A one-pot synthesis of N-methylpyrrolidine (NMPD) from 1,4-butanediol (B3395766) and methylamine has been developed using a Cu- and Ni-modified ZSM-5 catalyst, achieving a high yield. rsc.org This demonstrates the potential for using recyclable, heterogeneous catalysts for the formation of the pyrrolidine ring. Furthermore, the synthesis of biobased N-methylpyrrolidone from γ-aminobutyric acid has been accomplished in a one-pot procedure using methanol (B129727) as a green methylating agent. rsc.org The development of a catalytic system that could facilitate the coupling of 3-methylpyrrolidine with a suitable aniline precursor in a green solvent such as water or a bio-based solvent would be a significant advancement in the sustainable production of this compound.

Table 2: Application of Green Chemistry Principles in the Synthesis of Related Compounds

| Green Chemistry Principle | Reaction/Product | Conditions | Advantages | Reference |

| Ultrasound-Assisted | Synthesis of 3-pyrrolin-2-ones from anilines | Citric acid, Ethanol | Shorter reaction times, high yields, green catalyst and solvent | rsc.org |

| Ultrasound-Assisted | Synthesis of 1,2,4-triazole (B32235) derivatives | DCM, 45-55 °C | Shorter reaction times (40-80 min vs 16-26 h), higher yields (75-89% vs 60-75%) | mdpi.com |

| Microwave-Assisted | Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines | 2-Propanol | Shorter reaction times, efficient | nih.gov |

| Microwave-Assisted | Synthesis of pyrrolidine-fused chlorins | Chlorobenzene, 135 °C | Reduced reaction time (4 h vs 8 h) | nih.gov |

| One-Pot Catalysis | Synthesis of N-methylpyrrolidine | Cu- and Ni-modified ZSM-5 catalyst | High yield (>90%), reusable catalyst | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 3 Methylpyrrolidin 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety in 4-(3-methylpyrrolidin-1-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS). The nitrogen atom of the pyrrolidine (B122466) ring donates electron density to the aromatic ring through resonance, significantly enhancing the nucleophilicity of the ortho and para positions relative to the amino group. libretexts.orgbyjus.com Consequently, the compound is expected to be a strong ortho, para-director in EAS reactions. libretexts.org

Expected Reactivity in Common EAS Reactions:

Halogenation: Due to the high activation of the ring, halogenation with reagents like bromine water is expected to proceed rapidly, likely leading to the formation of poly-substituted products. byjus.com To achieve mono-substitution, milder conditions would be necessary.

Nitration: Direct nitration with a mixture of nitric and sulfuric acids is generally problematic for anilines. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion which is a meta-director and deactivating. libretexts.org Furthermore, the strong oxidizing nature of the nitrating mixture can lead to decomposition and the formation of tarry by-products. libretexts.org A common strategy to circumvent these issues is to first protect the amino group as an amide (e.g., acetanilide), which moderates the activating effect and allows for controlled nitration, followed by deprotection.

Sulfonation: Sulfonation of anilines with sulfuric acid typically requires heating and leads to the formation of the corresponding sulfanilic acid. byjus.com For this compound, the reaction would likely yield the sulfonic acid derivative at the ortho position to the amino group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. libretexts.orgreddit.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates with the lone pair of electrons on the nitrogen atom of the amino group. libretexts.org This forms a deactivating complex that renders the aromatic ring unreactive towards the electrophile. libretexts.orgreddit.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Expected Major Product(s) | Rationale |

| Halogenation | Ortho- and para-substituted products | The pyrrolidino group is a strong activating, ortho, para-director. |

| Nitration (direct) | Mixture of ortho, para, and meta products, with significant decomposition | Protonation of the amino group leads to a meta-directing anilinium ion. |

| Sulfonation | Ortho-sulfonated product | The amino group directs the sulfonation to the ortho position. |

| Friedel-Crafts | No reaction | The Lewis acid catalyst complexes with the basic nitrogen atom. |

Nucleophilic Reactivity of the Amine Functionality

The primary amino group of this compound possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. However, the nucleophilicity of this group is somewhat diminished compared to a simple alkylamine because the lone pair is delocalized into the aromatic ring through resonance. ucalgary.ca Despite this, the aniline nitrogen can still participate in a variety of nucleophilic reactions.

The tertiary amine of the pyrrolidine ring also has a lone pair of electrons, but it is generally less nucleophilic towards external electrophiles in this context due to steric hindrance and its role in activating the aromatic ring.

Expected Nucleophilic Reactions:

Acylation: The primary amino group can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protective strategy in multi-step syntheses.

Alkylation: While direct alkylation of the primary amino group is possible, it can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines.

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Stereochemical Dynamics and Isomerism of the 3-Methylpyrrolidine (B1584470) Ring

The presence of a chiral center at the 3-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers: (R)-4-(3-methylpyrrolidin-1-yl)aniline and (S)-4-(3-methylpyrrolidin-1-yl)aniline.

Oxidation and Reduction Chemistry of the Aniline and Pyrrolidine Nitrogen Centers

Oxidation:

The aniline moiety is susceptible to oxidation, and the electron-donating pyrrolidine group is expected to make the molecule even more easily oxidized. Electrochemical studies on anilines show that they can undergo oxidation to form radical cations, which can then dimerize or oligomerize. nih.govmdpi.comnih.govresearchgate.net Chemical oxidation with strong oxidizing agents like potassium permanganate (B83412) or dichromate can lead to a complex mixture of products, including colored polymers (polyaniline-like structures) and quinone-imines. openaccessjournals.com The tertiary amine of the pyrrolidine ring can also be oxidized, potentially leading to the formation of an N-oxide or undergoing C-N bond cleavage under certain conditions.

Reduction:

The aniline portion of the molecule is already in a reduced state. However, the primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. libretexts.orgnih.gov These diazonium salts are versatile intermediates that can be reduced to remove the amino group and replace it with hydrogen, a reaction often accomplished with hypophosphorous acid (H₃PO₂). libretexts.org This provides a method to formally deaminate the aniline.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction | Reagent(s) | Expected Product(s) |

| Oxidation | KMnO₄, H₂Cr₂O₇ | Complex mixture of polymeric materials, quinone-imines |

| Electrochemical Oxidation | Anode | Radical cation, leading to dimerization/polymerization |

| Diazotization followed by Reduction | 1. NaNO₂, HCl (0 °C) 2. H₃PO₂ | 3-Methyl-1-phenylpyrrolidine |

Radical-Mediated Transformations Involving Nitrogen-Centered Species

Nitrogen-centered radicals can be generated from aniline derivatives through various methods. nih.govacs.orgrsc.org One common approach involves the homolytic cleavage of an N-H or N-X (where X is a heteroatom) bond. For this compound, it is conceivable that under photolytic or radical-initiating conditions, a nitrogen-centered radical could be formed at the primary amino group. These radicals can participate in a range of transformations, including hydrogen atom abstraction and addition to unsaturated systems.

Another pathway to nitrogen-centered radicals is through the reduction of the corresponding diazonium salt. researchgate.netresearchgate.net The aryl radical generated from the decomposition of the diazonium salt can then undergo various radical-mediated coupling reactions. While specific studies on this compound are lacking, the general principles of aniline and diazonium salt chemistry suggest that this compound could be a substrate for such radical transformations.

Computational and Theoretical Chemistry Studies of 4 3 Methylpyrrolidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov For 4-(3-methylpyrrolidin-1-yl)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various electronic properties. researchgate.netacs.org

The optimization process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(aromatic)-N(pyrrolidine) | ~1.39 Å |

| Bond Length | C(aromatic)-N(amine) | ~1.41 Å |

| Bond Angle | C-N-C (pyrrolidine ring) | ~109° |

| Dihedral Angle | C(aromatic)-C(aromatic)-N-C(pyrrolidine) | ~25° |

Note: These are representative values and the actual computed values would depend on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ufla.br For aromatic amines, the HOMO is typically located on the aniline (B41778) ring and the nitrogen lone pair, indicating these are the primary sites for electrophilic attack. ucsb.edu

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.20 | Indicates electron-donating capability, likely localized on the aniline moiety. |

| LUMO | -0.85 | Indicates electron-accepting capability, likely distributed over the aromatic system. |

| HOMO-LUMO Gap | 4.35 | Suggests moderate chemical reactivity and stability. |

Note: These are representative values. The specific energies are highly dependent on the computational method.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. youtube.com Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. avogadro.cc For this compound, the MEP map would likely show a region of high negative potential around the aniline nitrogen, making it a primary site for hydrogen bonding and protonation. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The pyrrolidine (B122466) ring in this compound is not planar, and the methyl group can exist in different orientations, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemrxiv.org This is often done by systematically rotating key dihedral angles and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. acs.org By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.govacs.org For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions in the aromatic ring.

DFT can also be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net These calculated frequencies can help in the assignment of experimental IR bands to specific molecular vibrations. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the structural elucidation of the molecule. stfc.ac.uk

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax | ~290 nm |

| IR (DFT) | N-H stretch | ~3400 cm⁻¹ |

| ¹H NMR (DFT) | Aromatic protons | 6.7-7.2 ppm |

| ¹³C NMR (DFT) | C-N (aromatic) | ~145 ppm |

Note: These are representative values and would require comparison with experimental data for validation.

Theoretical Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction pathways and predicting the selectivity of a reaction. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies, which govern the reaction rate. For a molecule like this compound, theoretical studies could elucidate the mechanism of electrophilic aromatic substitution, predicting whether substitution is more likely to occur at the ortho or meta positions relative to the amino group and explaining the underlying electronic and steric factors.

Advanced Spectroscopic and Analytical Characterization of 4 3 Methylpyrrolidin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the pyrrolidine (B122466) ring, and the methyl group. The aromatic protons would likely appear as a set of doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrrolidine ring adjacent to the nitrogen atom are expected to be deshielded and would appear as multiplets in the δ 3.0-4.0 ppm region. The remaining pyrrolidine and the methyl protons would resonate further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would exhibit signals in the δ 110-150 ppm range. The carbon atom attached to the amino group (C-4) and the carbon attached to the pyrrolidinyl nitrogen (C-1) would be significantly deshielded. The carbons of the pyrrolidine ring and the methyl group would appear at higher field strengths.

Expected ¹H and ¹³C NMR Data for 4-(3-Methylpyrrolidin-1-yl)aniline

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 7.5 (m) | 115 - 130 |

| Aromatic C-N (Aniline) | - | 140 - 150 |

| Aromatic C-N (Pyrrolidine) | - | 145 - 155 |

| Pyrrolidine CH₂-N | 3.0 - 4.0 (m) | 50 - 60 |

| Pyrrolidine CH | 1.5 - 2.5 (m) | 30 - 40 |

| Pyrrolidine CH₂ | 1.5 - 2.5 (m) | 20 - 30 |

| Methyl CH₃ | 0.8 - 1.5 (d) | 15 - 25 |

| Amine NH₂ | 3.0 - 5.0 (br s) | - |

Note: This table is predictive and based on data from analogous compounds. m = multiplet, d = doublet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine and methyl groups would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected to produce sharp peaks between 1500 and 1600 cm⁻¹. The C-N stretching vibrations for the aromatic amine and the tertiary amine of the pyrrolidine ring would likely be found in the 1250-1360 cm⁻¹ range. bldpharm.compharmint.netuni.lu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable, although their intensities might differ from the IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak or absent |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak or absent |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1360 | Medium |

| C-N Stretch (Aliphatic) | 1100 - 1250 | Medium |

Note: This table is predictive and based on general spectroscopic data for aniline derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound (C₁₁H₁₆N₂), the expected exact mass is approximately 176.1313 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z 161, and cleavage of the pyrrolidine ring. The fragmentation of the pyrrolidine ring can lead to characteristic ions. For instance, cleavage alpha to the nitrogen atom is a common fragmentation pathway for amines. Predicted mass spectrometry data for the closely related isomer, 3-methyl-4-(pyrrolidin-1-yl)aniline, shows a prominent [M+H]⁺ ion at m/z 177.13863 in positive ion mode. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 176 | [M]⁺ |

| 161 | [M - CH₃]⁺ |

| 147 | [M - C₂H₅]⁺ or other ring fragments |

| 132 | [M - C₃H₆]⁺ or other ring fragments |

| 119 | [C₇H₉N]⁺ (Aniline + CH₂) |

| 92 | [C₆H₆N]⁺ (Anilino) |

Note: This table is predictive and based on general fragmentation patterns of related compounds.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible addition of a modifier like trifluoroacetic acid) would likely provide good separation. The retention time of the compound would be a characteristic property under specific chromatographic conditions. A purity assessment would be performed by integrating the peak area of the main component relative to the total peak area.

Gas Chromatography (GC): Due to its volatility, this compound could also be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive peak identification. A non-polar or medium-polarity capillary column would be suitable for this analysis.

Electrochemical Characterization for Redox Behavior and Electron Transfer Properties

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). The aniline moiety is known to be electrochemically active and can be oxidized to form radical cations and subsequently polymeric films. The presence of the electron-donating pyrrolidinyl group is expected to lower the oxidation potential of the aniline ring compared to unsubstituted aniline.

A typical CV experiment would be conducted in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte. The voltammogram would reveal the oxidation and reduction potentials of the compound, providing insights into its redox properties and the stability of the generated species. The electrochemical behavior of aniline and its derivatives is known to be pH-dependent, and this aspect could also be explored. sigmaaldrich.comgoogle.com

Applications in Medicinal Chemistry and Drug Discovery for Derivatives of 4 3 Methylpyrrolidin 1 Yl Aniline

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The 4-(3-methylpyrrolidin-1-yl)aniline scaffold is a highly valued intermediate in the synthesis of complex pharmaceutical molecules. pharmint.netontosight.ai Its utility stems from the chemical versatility of the aniline (B41778) functional group, which allows for a variety of coupling reactions essential in drug development. cresset-group.com The primary amino group on the aromatic ring is a nucleophile and can readily undergo reactions such as acylation, sulfonylation, and, notably, transition-metal-catalyzed cross-coupling reactions like Buchwald-Hartwig and Suzuki couplings. These reactions are fundamental for constructing the carbon-nitrogen and carbon-carbon bonds that form the backbone of many modern drugs. cresset-group.comijcce.ac.ir

Furthermore, the pyrrolidine (B122466) ring itself, particularly with the methyl group at the 3-position, imparts specific three-dimensional characteristics to the molecule. This non-planar, saturated heterocyclic system can influence a compound's physicochemical properties, such as solubility and membrane permeability, while also playing a critical role in how the final molecule fits into the binding site of a biological target. nih.gov The stereochemistry of the methyl group offers an additional vector for optimization, allowing chemists to fine-tune the spatial arrangement of substituents to maximize potency and selectivity. nih.gov This makes the scaffold particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize a drug candidate's profile. mdpi.com

Exploration in Targeted Therapeutic Agent Design

The structural features of this compound derivatives have made them attractive candidates for the design of a wide range of targeted therapeutic agents. The anilino-pyrrolidine moiety has been incorporated into molecules targeting enzymes and receptors implicated in various diseases.

Tyrosine Kinase Inhibitors (e.g., Fedratinib Analogues)

The anilino-pyrimidine and related heterocyclic cores are well-established pharmacophores for inhibitors of protein kinases, a critical class of enzymes in cancer therapy. nih.govnih.gov Derivatives of this compound have been explored in the context of Janus kinase (JAK) inhibitors. For instance, the structure of Fedratinib, a selective JAK2 inhibitor, features a substituted aniline moiety that is crucial for its binding and inhibitory activity. While Fedratinib itself contains a different substituent, the this compound scaffold represents a key structural variation in the ongoing development of novel kinase inhibitors.

Docking studies reveal that the aniline nitrogen can form essential interactions, such as salt bridges, within the kinase domain, while the pyrrolidine portion extends into specific pockets, influencing selectivity and potency. nih.gov The design of kinase inhibitors often involves modifying the aniline substituent to optimize these interactions and improve pharmacological properties. Research in this area has also focused on Mer and Axl tyrosine kinase inhibitors, where 7-aryl-2-anilino-pyrrolopyrimidines have shown potent activity. nih.gov

Table 1: Inhibitory Activity of Selected Kinase Inhibitors

| Compound/Target | IC50 (nM) |

|---|---|

| Fedratinib | |

| JAK2 | 3 |

| JAK2 (V617F) | 3 |

| FLT3 | 15 |

| RET | 48 |

| UNC2025 | |

| Mer | <1 |

| Axl | 2 |

| Tyro3 | 7 |

This table is interactive, allowing for sorting and filtering of data.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations. mdpi.com The core structure of many PARP inhibitors is designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate, fitting into the enzyme's catalytic site. nih.gov Scaffolds like benzimidazole (B57391) carboxamide are common in PARP inhibitor design. nih.gov

Research has shown that various heterocyclic structures, including those containing pyrrolidine, are of great interest in developing new PARP inhibitors. nih.govnih.gov For example, a series of benzimidazole carboxamide derivatives incorporating a substituted pyrrolidine ring has been synthesized and evaluated for PARP inhibitory activity. nih.gov While the direct incorporation of the precise this compound moiety into late-stage clinical PARP inhibitors is not as widely documented as for other targets, the exploration of pyrrolidine-containing fragments is an active area of research aiming to discover novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.govmdpi.com

Histamine (B1213489) H3 Receptor Antagonists for Neurological Disorders (e.g., Cognitive Enhancers)

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and dopamine. nih.govnih.gov Antagonists of the H3 receptor can increase the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects. This makes H3 antagonists attractive therapeutic targets for neurological and psychiatric conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. nih.govnih.gov

The pyrrolidine ring is a common feature in many potent H3 receptor antagonists. nih.govlookchem.com The basic nitrogen of the pyrrolidine is often a key pharmacophoric element that interacts with the receptor. Structure-activity relationship studies have demonstrated that substituents on the pyrrolidine ring, such as a methyl group, can significantly influence binding affinity and functional activity. nih.gov For example, research into a series of pyrrolidin-3-yl-N-methylbenzamides identified compounds with high H3 receptor binding affinity and favorable in vivo profiles for potential use in cognitive disorders. nih.gov Similarly, studies on dual-acting ligands have explored methylpyrrolidine structures for their combined H3 receptor antagonism and MAO-B inhibition, which could be beneficial in treating Parkinson's disease. nih.gov

Table 2: In Vitro Affinities of a Pyrrolidine-Based Ligand for a Neurological Target

| Compound | Target | Ki (nM) |

|---|---|---|

| Compound 13 (2-methylpyrrolidine derivative) | Human H3 Receptor | 25 |

This table is interactive, allowing for sorting and filtering of data. nih.gov

Anticancer Compound Synthesis and Evaluation

Beyond specific kinase and PARP inhibitors, derivatives of this compound are broadly evaluated in anticancer research. The aniline scaffold is a versatile starting point for the synthesis of compounds targeting various mechanisms of cancer cell proliferation and survival. ijcce.ac.irresearchgate.netmdpi.comnih.govresearchgate.netstmjournals.com

For example, a hybrid drug design approach has been used to combine a 1-(methylpiperidin-4-yl)aniline system (a close structural relative) with a pyrrolo[2,1-f] nih.govnih.govnih.govtriazine pharmacophore to develop novel inhibitors of Mer-tyrosine kinase (MERTK), a promising target in oncology. nih.gov The resulting hybrids demonstrated significant cytotoxic activity against cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer). nih.gov The aniline portion of these molecules is typically used as the anchor point for coupling to the core heterocyclic system, highlighting the synthetic utility of this class of compounds in building potential anticancer agents. nih.gov

Diuretic Agent Precursors

The search for literature specifically detailing the use of this compound or its direct derivatives as precursors for diuretic agents did not yield significant results. While aniline derivatives, in general, are foundational in the synthesis of a vast array of pharmaceuticals, a specific, documented pathway linking this particular compound to the development of diuretics is not prominent in available scientific and patent literature. The development of diuretics has historically involved other classes of chemical structures, such as sulfonamides.

Antileishmanial Compound Research

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The search for new, effective, and less toxic antileishmanial agents is a priority in medicinal chemistry. While various heterocyclic compounds, including those containing aniline and pyrrolidine moieties, have been explored for antileishmanial activity, no specific studies detailing the synthesis and evaluation of this compound derivatives have been reported. Future research in this area would involve the synthesis of a library of derivatives and their subsequent in vitro screening against different Leishmania species.

Farnesyl-Protein Transferase Inhibitors

Farnesyl-protein transferase (FPTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of oncoproteins, which are implicated in numerous human cancers. FPTase inhibitors have been investigated as potential anticancer agents. The development of FPTase inhibitors often involves scaffolds that can mimic the binding of the natural substrates. Although various heterocyclic structures have been incorporated into FPTase inhibitors, there is no published research specifically linking this compound to this target. A hypothetical research program would focus on designing derivatives of this compound that could fit into the active site of FPTase and disrupt its function.

Bromodomain Inhibitors

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. Inhibitors of bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, have emerged as promising therapeutics for cancer and inflammatory diseases. The design of bromodomain inhibitors often involves creating molecules that can occupy the acetyl-lysine binding pocket. While a diverse range of chemical scaffolds have been successfully employed to create potent bromodomain inhibitors, the this compound scaffold has not been featured in the existing literature for this application.

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. For any future research involving this compound derivatives, establishing SAR would be a critical step. This would involve systematically modifying different parts of the molecule, such as the pyrrolidine ring, the methyl group, and the aniline ring, and assessing the impact of these changes on the desired biological activity. Lead optimization strategies would then be employed to enhance potency, selectivity, and pharmacokinetic properties of the most promising compounds.

Ligand Design and Receptor Binding Investigations

The rational design of new drugs is heavily reliant on understanding the interactions between a ligand (the drug molecule) and its biological target (the receptor or enzyme). For derivatives of this compound, computational methods such as molecular docking and molecular dynamics simulations could be used to predict how these compounds might bind to the active sites of target proteins like those from Leishmania, farnesyl-protein transferase, or bromodomains. These in silico studies would guide the synthesis of new derivatives with improved binding affinities and, consequently, enhanced biological activity.

Contributions to Materials Science and Advanced Functional Materials

Utilization as a Building Block in Polymer Chemistry

Aromatic diamines are fundamental monomers in the production of high-performance polymers, most notably polyimides. researchgate.netzeusinc.com Polyimides are renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties, which make them suitable for demanding applications in the aerospace, electronics, and automotive industries. researchgate.netzeusinc.com

The synthesis of polyimides is most commonly achieved through a two-step process. vt.edu The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration. vt.edu

In this context, 4-(3-Methylpyrrolidin-1-yl)aniline can function as the diamine monomer. The key structural feature influencing the properties of the resulting polymer is the bulky and non-coplanar 3-methylpyrrolidinyl group. Unlike rigid, planar diamines such as p-phenylenediamine (B122844), this substituent disrupts the regular, tight packing of the polymer chains. This disruption of intermolecular forces typically leads to:

Improved Solubility: The reduced chain packing enhances the polymer's solubility in common organic solvents, which is a significant advantage for processing and fabrication, for instance, in creating films and coatings. titech.ac.jp

Modified Thermal Properties: While high thermal stability is a hallmark of aromatic polyimides, the introduction of flexible, non-planar side groups can lower the glass transition temperature (Tg) compared to polymers made from purely rigid monomers. researchgate.nettitech.ac.jp This can be desirable for improving thermoplastic processability.

Tailored Mechanical and Dielectric Properties: The introduction of the methylpyrrolidinyl group can also influence the mechanical and dielectric properties of the polyimide, allowing for the fine-tuning of these characteristics for specific applications. nih.govrsc.org

The following table compares the general properties of polyimides derived from different types of diamine monomers to illustrate the expected impact of the this compound structure.

| Diamine Monomer | Expected Polymer Structure | Key Resulting Polymer Properties | Rationale |

| p-Phenylenediamine (PDA) | Rigid, linear, and planar | High Tg, excellent thermal stability, low solubility | Symmetrical and rigid structure allows for dense chain packing and strong intermolecular interactions. researchgate.net |

| 4,4'-Oxydianiline (ODA) | Semi-rigid with flexible ether linkage | Good thermal stability, improved flexibility and solubility over PDA-based PIs | The ether linkage introduces a "kink" in the polymer backbone, reducing packing efficiency. researchgate.netvt.edu |

| This compound | Asymmetric with a bulky, non-planar side group | Potentially enhanced solubility, lower Tg, good film-forming properties | The 3-methylpyrrolidinyl group significantly disrupts chain packing, increasing free volume and improving processability. titech.ac.jprsc.org |

Integration into Electronic and Optoelectronic Materials

Aniline (B41778) and its derivatives are foundational components in the design of organic electronic and optoelectronic materials, primarily due to their electron-donating nature. rsc.orgcoherentmarketinsights.com They are integral to creating materials for devices like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

In OLED technology, hole-transporting materials (HTMs) are crucial for efficient device performance, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. rsc.orgnih.gov Molecules based on triarylamine structures are among the most successful HTMs. nih.gov

This compound serves as an excellent precursor for synthesizing these complex HTMs. The aniline nitrogen and the pyrrolidine (B122466) nitrogen are both electron-donating centers, a key requirement for efficient hole transport. bohrium.com The compound can be used as a building block in multi-step syntheses to construct larger, conjugated molecules. For example, it can be coupled with other aromatic moieties to create the desired triarylamine architecture. The presence of the 3-methylpyrrolidinyl group offers the additional benefit of improving the solubility of the final HTM, which is critical for fabricating uniform, thin films from solution. nih.gov

Small molecule semiconductors are a class of organic materials that offer advantages over their polymeric counterparts, such as having a well-defined molecular weight and high purity, which leads to reproducible device performance. acs.org Many high-performance small molecule semiconductors are based on a donor-acceptor (D-A) architecture to tune their electronic properties and energy levels. nih.gov

The this compound moiety is a potent electron-donating unit. It can be strategically incorporated as the donor part of a D-A or D-A-D type semiconductor by reacting it with various electron-accepting molecules. The non-planar geometry imparted by the 3-methylpyrrolidinyl group can influence the solid-state packing of the molecules, which is a critical factor determining the charge carrier mobility of the semiconductor. acs.org While dense, ordered packing is often sought, controlled disruption can sometimes be beneficial for achieving optimal electronic communication between molecules.

| Donor Moiety Type | Example | Role in Small Molecule Semiconductors |

| Simple Aniline | Aniline | Basic electron-donating building block. rsc.org |

| Triarylamine | Triphenylamine | Widely used, stable, and efficient hole-transporting donor core. nih.gov |

| Pyrrole-fused aromatics | 1H-Indole | Fused ring systems offer extended conjugation and good donor properties. acs.org |

| Substituted Aniline | This compound | Provides strong electron-donating character and enhances solubility and modifies molecular packing. |

Application as Ligands for the Development of Functional Metal Complexes

The field of coordination chemistry utilizes organic molecules called ligands that bind to a central metal ion to form a metal complex. Aniline and its derivatives are effective ligands for a wide range of transition metals. mcmaster.camdpi.comjocpr.com These complexes have found applications in diverse areas, including homogeneous catalysis and materials science. nih.govresearchgate.net

This compound possesses two potential coordination sites: the nitrogen atom of the primary amine and the nitrogen atom of the pyrrolidine ring. This allows it to function as a potentially bidentate ligand, binding to a metal center to form a stable chelate ring, or as a monodentate ligand through either nitrogen. The formation of such complexes can significantly alter the metal's catalytic activity. mcmaster.ca

Aniline-ligated metal complexes are known to catalyze important organic transformations. nih.govresearchgate.net For instance, rhodium and palladium complexes are used in C-H activation and cross-coupling reactions, while cobalt complexes can catalyze carbonylation reactions. researchgate.netresearchgate.net By analogy, complexes of this compound could be investigated for similar catalytic applications, where the electronic and steric properties of the ligand can be used to tune the selectivity and efficiency of the catalyst. mdpi.com

Role in the Synthesis of Specialty Chemicals and Dyes

Substituted anilines are among the most versatile intermediates in organic synthesis, serving as starting points for pharmaceuticals, agrochemicals, and dyes. coherentmarketinsights.comwisdomlib.orgresearchgate.net A classic and industrially significant reaction of primary aromatic amines is their conversion to diazonium salts. unb.canih.gov

The primary amine group of this compound can be readily transformed into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.govnih.gov This resulting diazonium salt is an electrophile that can undergo azo coupling reactions with electron-rich coupling components, such as phenols, naphthols, or other anilines. jchemrev.com This two-step diazotization and coupling sequence is the cornerstone of the synthesis of azo dyes, which constitute the largest class of synthetic colorants. unb.cajbiochemtech.com

The 4-(3-Methylpyrrolidin-1-yl) substituent would remain on the aromatic ring of the resulting azo dye, influencing its final color, fastness properties, and solubility. The electron-donating nature of the tertiary amine in the pyrrolidine ring would act as a powerful auxochrome, typically shifting the color of the dye to longer wavelengths (a bathochromic shift).

Environmental Fate and Ecotoxicological Research on Aniline and Pyrrolidine Derivatives

Degradation Pathways in Environmental Compartments

The persistence and transformation of chemical compounds in the environment are governed by a combination of biotic and abiotic processes. For aniline (B41778) and its derivatives, both microbial biodegradation and physicochemical degradation pathways play crucial roles in their environmental fate. nih.govgnest.org

The microbial degradation of aniline and its derivatives is a key process in their removal from soil and water. gnest.orgnih.gov Numerous studies have isolated and characterized microorganisms capable of utilizing aniline as a source of carbon and nitrogen. gnest.org103.247.176 The biodegradation of aniline can proceed through both aerobic and anaerobic pathways. researchgate.net Under aerobic conditions, the typical degradation pathway involves the hydroxylation of the aromatic ring to form catechol, which is then further metabolized. researchgate.net In anaerobic environments, benzoic acid has been identified as a key intermediate. researchgate.net

Several bacterial genera, including Pseudomonas, Achromobacter, Delftia, and Comamonas, have been shown to degrade aniline and its derivatives. 103.247.176researchgate.net The efficiency of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other organic compounds. gnest.org For instance, the optimal pH for aniline biodegradation by many bacterial strains is around 7.0. gnest.org

Table 1: Examples of Microorganisms Involved in Aniline Degradation

| Microorganism | Degradation Pathway/Products | Reference |

| Delftia sp. | Complete degradation | nih.gov |

| Dietzia natronolimnaea | Complete degradation | nih.gov |

| Pseudomonas sp. | Catechol (aerobic), Benzoic acid (anaerobic) | researchgate.net |

| Achromobacter sp. | Utilizes aniline as sole nitrogen source | 103.247.176 |

| Enterobacter ludwigii | >96% degradation at optimal conditions | gnest.org |

This table is interactive. Click on the headers to sort the data.

Abiotic processes, such as photolysis and hydrolysis, can also contribute to the transformation of aniline derivatives in the environment. Photolysis, or the degradation of a compound by light, can be a significant pathway for aniline derivatives in surface waters. mdpi.comacs.org The rate of photolysis can be influenced by the presence of other substances in the water, such as dissolved organic matter and algae, which can act as photosensitizers, producing reactive oxygen species like hydroxyl radicals and singlet oxygen that accelerate degradation. acs.orgnih.govresearchgate.net For example, the photodegradation of aniline is enhanced in the presence of freshwater algae. nih.govresearchgate.net

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aniline itself under typical environmental pH conditions. mdpi.com However, the stability of the C-N bond connecting the pyrrolidine (B122466) ring to the aniline moiety in 4-(3-Methylpyrrolidin-1-yl)aniline towards hydrolysis under various environmental conditions would require specific investigation. The hydrolysis of substituted amides, which share some structural similarities, typically requires acidic or basic conditions. youtube.com

Table 2: Factors Influencing Abiotic Degradation of Aniline Derivatives

| Degradation Process | Influencing Factors | Effect | Reference |

| Photolysis | Dissolved Organic Matter | Can act as a photosensitizer, accelerating degradation. | acs.org |

| Photolysis | Algae | Can produce reactive oxygen species, enhancing degradation. | nih.govresearchgate.net |

| Photolysis | Wavelength of light | UV light is generally more effective. | researchgate.net |

| Hydrolysis | pH | Generally slow at neutral pH for aniline. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Formation and Characterization of Environmental Metabolites

The degradation of aniline derivatives leads to the formation of various intermediate metabolites, which may themselves have toxicological significance. A common metabolic pathway for aniline in humans and some organisms involves N-acetylation to form acetanilide. nih.govresearchgate.net Further hydroxylation can lead to compounds like N-acetyl-4-aminophenol (paracetamol). nih.govresearchgate.net The specific metabolites formed from this compound would depend on the degradation pathway. It is plausible that initial transformation would involve modifications to the aniline ring, potentially leading to hydroxylated or N-acetylated derivatives. The fate of the 3-methylpyrrolidine (B1584470) ring during these transformations is less certain without specific experimental data. The analysis of such metabolites is crucial for a comprehensive environmental risk assessment, as they may be more persistent or toxic than the parent compound. epa.gov

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

Aniline and its derivatives are known to be toxic to a range of aquatic and terrestrial organisms. mdpi.comresearchgate.net The toxicity can manifest in various ways, from direct lethality to more subtle effects on behavior, growth, and reproduction. nih.govnih.gov

Exposure to aniline derivatives has been shown to affect the behavior and physiology of various organisms. In fish, for example, aniline exposure can lead to a loss of appetite and reduced growth rates. researchgate.netnih.gov Chlorinated aniline derivatives have been demonstrated to disrupt behavior, growth, and development in aquatic organisms. mdpi.com At the physiological level, a key toxic effect of aniline is the induction of methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced. nih.govcdc.gov While this is a well-documented effect in mammals, similar impacts on the respiratory physiology of other organisms are plausible. The pyrrolidine moiety, present in various alkaloids, can also exhibit a range of biological activities, including cytotoxic effects. frontiersin.org

The reproductive and developmental toxicity of aniline derivatives is a significant concern. nih.govresearchgate.net Studies on some aniline derivatives have shown adverse effects on the reproductive systems of fish, including decreased fecundity and hormonal disruption. researchgate.net For example, 3,4-dichloroaniline (B118046) has been shown to affect sperm quality and ovarian histology in fish. researchgate.net In an embryonic development assay using Daphnia magna, several aniline derivatives were found to affect the number of hatched embryos in a dose-dependent manner, indicating developmental toxicity. nih.gov Although aniline itself was not found to be a developmental toxicant in rats at doses that were maternally toxic, the potential for reproductive and developmental effects from its various derivatives warrants careful consideration. nih.gov The specific effects of this compound on reproduction and development have not been reported.

Table 3: Summary of Ecotoxicological Effects of Aniline Derivatives on Various Organisms

| Organism | Aniline Derivative | Observed Effects | Reference |

| Daphnia magna (Water flea) | Various anilines | Reduced hatching success of embryos. | nih.gov |

| Oreochromis mossambicus (Tilapia) | Aniline | Reduced fish yield, specific growth rate, and food conversion efficiency. | nih.gov |

| Fish | 3,4-Dichloroaniline | Decreased fecundity, hormonal disruption, and histological changes in ovaries. | researchgate.net |

| Various aquatic organisms | Chlorinated anilines | Disruption of behavior, growth, and development. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Methodologies for Environmental Risk Assessment of Aniline Derivatives

The environmental risk assessment of aniline derivatives, a class of chemicals used in various industrial applications, is crucial for safeguarding ecosystem health. mdpi.com These assessments follow structured methodologies to determine the potential adverse effects of a substance on the environment. The process generally involves evaluating a compound's environmental fate, including its persistence and degradation, as well as its ecotoxicity towards a range of organisms. Due to the vast number of aniline derivatives, computational models and integrated testing strategies are increasingly employed to predict and assess their environmental risks.

A cornerstone of the environmental risk assessment for aniline and its derivatives is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of a substance in various environmental compartments (water, soil, air), while the PNEC is the concentration below which adverse effects in the ecosystem are not expected to occur. europa.eu A risk is indicated if the PEC/PNEC ratio is greater than one. europa.eu The reliability of this assessment hinges on the quality of the data used for both exposure and effects characterization.

Methodologies for assessing the environmental risks of aniline derivatives often integrate data from various sources, including laboratory tests, field studies, and computational modeling. This integrated approach is essential for a comprehensive understanding of a chemical's potential environmental impact.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that play a significant role in the environmental risk assessment of aniline derivatives. nih.govnih.gov These models predict the physicochemical properties, environmental fate, and ecotoxicity of chemicals based on their molecular structure. For aniline derivatives, QSAR models have been developed to estimate key parameters such as toxicity and biodegradability. nih.gov

The primary advantage of QSAR is its ability to provide data for a large number of chemicals without the need for extensive and costly experimental testing. This is particularly valuable for aniline derivatives, which encompass a wide range of structurally similar compounds. The development of robust and predictive QSAR models relies on high-quality experimental data for a diverse set of chemicals to ensure the model's reliability. nih.gov

Key findings from QSAR studies on aniline derivatives include:

Toxicity: Hydrophobicity has been identified as a crucial property in determining the toxicity of anilines. nih.gov The presence of certain substituents, such as nitro groups and chlorine atoms, can increase the toxicity of aniline derivatives to aquatic organisms like algae. nih.gov

Biodegradability: Electronic and steric properties are more influential in modeling the biodegradation of anilines. nih.gov

The table below summarizes the key molecular properties influencing the toxicity and biodegradability of aniline derivatives as determined by QSAR studies.

| Endpoint | Key Influencing Properties | Source |

| Toxicity | Hydrophobicity, presence of nitro groups, presence of chlorine substituents, molecular size | nih.govnih.gov |

| Biodegradability | Electronic properties, steric properties | nih.gov |

Ecotoxicological Studies

Ecotoxicological studies are fundamental to environmental risk assessment, providing direct evidence of a substance's effects on living organisms. For aniline derivatives, these studies typically involve exposing representative aquatic and terrestrial organisms to the chemical and observing various endpoints.

Standardized ecotoxicity tests are conducted on a range of organisms to determine acute and chronic toxicity. These organisms often include:

Algae: To assess effects on primary producers.

Invertebrates (e.g., Daphnia) : To evaluate impacts on primary consumers.

Fish : To understand effects on vertebrates.

The results of these tests are usually expressed as effect concentrations, such as the EC50 (the concentration causing an effect in 50% of the test population) or the NOEC (No-Observed-Effect Concentration).

For example, studies on chlorinated aniline derivatives have demonstrated their potential to disrupt growth, reproduction, and development in aquatic organisms. mdpi.com The table below presents hypothetical data illustrating the type of information generated from ecotoxicological studies on aniline derivatives.

| Organism | Endpoint | Effect Concentration (mg/L) | Source |

| Scenedesmus subspicatus (Algae) | 72h EC50 (Growth Inhibition) | 0.5 - 10 | nih.gov |

| Daphnia magna (Invertebrate) | 48h EC50 (Immobilization) | 1 - 20 | mdpi.com |

| Oncorhynchus mykiss (Fish) | 96h LC50 (Mortality) | 5 - 50 | europa.eu |

Environmental Fate and Degradation Studies

Understanding the environmental fate of aniline derivatives is critical for assessing their potential for exposure and persistence. These studies investigate the processes that transform or remove these chemicals from the environment. The primary degradation pathways for aniline and its derivatives are biodegradation and photodegradation.

Biodegradation is the breakdown of organic substances by microorganisms and is a significant removal mechanism for aniline in aquatic environments. nih.gov Studies have shown that aniline can be readily biodegraded in water under aerobic conditions. europa.eu The major pathway for aniline biodegradation involves oxidative deamination to catechol, which is then further metabolized. nih.gov

Abiotic degradation processes, such as photodegradation, also contribute to the removal of aniline derivatives from the environment. Photochemical degradation in the atmosphere can be a rapid process. europa.eu

The persistence of a chemical is often expressed as its half-life (the time it takes for 50% of the substance to be degraded) in different environmental compartments. The table below provides examples of half-lives for aniline in various environmental settings.

| Environmental Compartment | Degradation Process | Half-life | Source |

| Water (aerobic) | Biodegradation | Readily biodegradable | europa.eu |

| Sediment (anaerobic) | Biodegradation | ~10 years | europa.eu |

| Atmosphere | Photochemical degradation | ~3.2 hours | europa.eu |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted anilines is a cornerstone of chemical manufacturing, and ongoing research seeks to improve upon traditional methods. While the classical approach often involves the nitration of an aromatic ring followed by reduction, future work on 4-(3-Methylpyrrolidin-1-yl)aniline will likely focus on more direct and efficient strategies. researchgate.net

Key areas for development include:

Direct C-N Coupling Protocols: New methods that bypass harsh nitration and reduction steps are of great interest. researchgate.net Research into catalytic C-N cross-coupling reactions, potentially using more abundant and less expensive metals than palladium, could provide a more direct route from corresponding aryl halides or other precursors.